molecular formula C8H10N2O B8738521 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carbaldehyde

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B8738521
M. Wt: 150.18 g/mol
InChI Key: IKFGDYBQIWCSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H10N2O/c11-6-8-9-5-7-3-1-2-4-10(7)8/h5-6H,1-4H2

InChI Key

IKFGDYBQIWCSHH-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CN=C2C=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5,6,7,8-tetrahydro-imidazo[1,5-a]pyridine (prepared as described by Lattrell, R. et al. The J. of Antibiotics 1988, 41, 1395-1408) in THF (7 mL) at −78° C. was added a solution of n-BuLi (2.5 M in hexanes, 0.70 mL, 1.75 mmol) and the reaction stirred at −78° C. for 10 min. DMF (1.0 mL) was added to the mixture at −78° C. and the reaction warmed to room temperature and stirred for 2 h before quenching with saturated aqueous NH4Cl (5 mL). The mixture was diluted with EtOAc (30 mL) and brine and the organic phase washed with brine (1×30 mL), dried (Na2SO4) and concentrated in vacuo. The resultant brown oil (191 mg) was purified by column chromatography on silica gel (CH2Cl2/MeOH, 96:4) to afford the desired aldehyde (105 mg, 40%) as an orange oil. 1H NMR (CDCl3) δ 1.83-1.89 (m, 2H), 1.94-2.02 (m, 2H), 2.85 (t, 2H, J=6 Hz), 4.39 (t, 2H, J=6 Hz), 7.05 (s, 1H), 9.71 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Yield
40%

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